2,2,3-Trimethyldecane
Overview
Description
2,2,3-Trimethyldecane is a chemical compound with the molecular formula C13H28 . It is an aliphatic hydrocarbon .
Synthesis Analysis
The synthesis of 2,2,3-Trimethyldecane involves a multistep reaction with toluene, H2, and PtO2 in methanol .Molecular Structure Analysis
The molecular structure of 2,2,3-Trimethyldecane can be represented by the InChI string:InChI=1S/C13H28/c1-6-7-8-9-10-11-12(2)13(3,4)5/h12H,6-11H2,1-5H3
. This indicates that the molecule consists of 13 carbon atoms and 28 hydrogen atoms. Physical And Chemical Properties Analysis
2,2,3-Trimethyldecane has a molecular weight of 184.36 g/mol . It has a density of 0.8±0.1 g/cm3, a boiling point of 221.4±7.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.2 mmHg at 25°C . The enthalpy of vaporization is 43.9±0.8 kJ/mol, and the flash point is 83.8±11.7 °C . The compound has an index of refraction of 1.424 and a molar refractivity of 62.2±0.3 cm3 .Scientific Research Applications
Biomarker Discovery in Diabetes Mellitus
- Study Focus: Discovery of potential biomarkers in exhaled breath for the diagnosis of type 2 diabetes mellitus using gas chromatography-mass spectrometry (GC-MS) and metabolomics.
- Key Findings: Identification of specific metabolites, including 2,6,8-trimethyldecane, as potential biomarkers for type 2 diabetes mellitus, demonstrating a sensitivity of 97.9% and specificity of 100% for diagnosis.
- Implications: This study highlights the potential of using breath metabolite profiling as a non-invasive diagnostic tool for type 2 diabetes mellitus (Yan et al., 2014).
Chemical Reaction Studies
- Study Focus: Examination of the oxidation of 2,2,3-trimethylbutane in slowly reacting mixtures of hydrogen and oxygen.
- Key Findings: Determination of rate constants for reactions involving tertiary C-H bonds in alkanes, with implications for understanding chemical reactions of similar compounds.
- Implications: Provides valuable insights into the reactivity and kinetics of alkane oxidation, relevant for various industrial and scientific applications (Baldwin, Walker, & Walker, 1981).
Electronics and Semiconductor Research
- Study Focus: Use of trimethylsilane-based processes for intermetal dielectrics in microelectronic engineering.
- Key Findings: Development of low-k dielectrics using trimethylsilane, improving circuit performance in advanced device multilevel metal interconnection schemes.
- Implications: This research contributes to the advancement of microelectronic devices, highlighting the role of organosilicon compounds in improving electronic component performance (Loboda, 1999).
Lubricant Research
- Study Focus: Investigation of bio-based lubricants derived from chemically modified fatty acid methyl ester.
- Key Findings: Polyol ester lubricants, such as those derived from trimethylolpropane, exhibit high lubricity and comparable characteristics to fully formulated lubricants, highlighting their potential as biodegradable and efficient lubricants.
- Implications: This study emphasizes the significance of developing eco-friendlyand efficient lubricants from bio-based sources for various mechanical and industrial applications, potentially reducing the environmental impact of traditional lubricants (Zulkifli et al., 2016).
Battery Technology Enhancement
- Study Focus: Improvement of electrode/electrolyte interface stability in high voltage lithium-ion batteries using trimethylboroxine.
- Key Findings: Addition of trimethylboroxine to the electrolyte significantly enhances the cyclic and rate performances of lithium nickel cobalt manganese oxide cathodes at high voltages.
- Implications: This research is crucial for the development of more efficient and durable lithium-ion batteries, which are central to many modern technologies (Yu et al., 2015).
Biodegradable Biomaterials
- Study Focus: Synthesis and application of biodegradable aliphatic carbonyl polymers, focusing on poly(trimethylene carbonate) analogs.
- Key Findings: Development of polymers with various substituents, leveraging organocatalytic transesterification for functionalization, useful in resorbable medical devices.
- Implications: This study underlines the importance of biodegradable materials in medical applications, offering new possibilities in the field of medical device development and tissue engineering (Fukushima, 2016).
Safety And Hazards
2,2,3-Trimethyldecane is a flammable liquid. It poses a moderate fire hazard when exposed to heat or flame . The vapour forms an explosive mixture with air and may travel a considerable distance to a source of ignition . Heating may cause expansion or decomposition leading to violent rupture of containers .
properties
IUPAC Name |
2,2,3-trimethyldecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28/c1-6-7-8-9-10-11-12(2)13(3,4)5/h12H,6-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEUYKNMLNSHIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50977894 | |
Record name | 2,2,3-Trimethyldecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50977894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3-Trimethyldecane | |
CAS RN |
62338-09-4 | |
Record name | Decane, 2,2,3-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062338094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,3-Trimethyldecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50977894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.